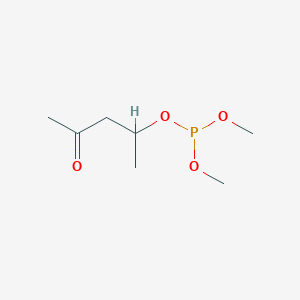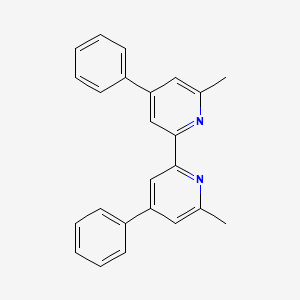
6,6'-Dimethyl-4,4'-diphenyl-2,2'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6’-Dimethyl-4,4’-diphenyl-2,2’-bipyridine is an organic compound that belongs to the bipyridine family. It is characterized by the presence of two pyridine rings connected by a carbon-carbon bond, with methyl and phenyl substituents at the 6,6’ and 4,4’ positions, respectively. This compound is known for its ability to form complexes with various metal ions, making it valuable in coordination chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Dimethyl-4,4’-diphenyl-2,2’-bipyridine typically involves the coupling of appropriately substituted pyridine derivatives. One common method is the reaction of 6-bromopicoline with phenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions. The reaction is carried out in an organic solvent such as toluene, with a base like potassium carbonate, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
6,6’-Dimethyl-4,4’-diphenyl-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert it to the corresponding bipyridyl anion.
Substitution: Electrophilic substitution reactions can introduce additional substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields the corresponding N-oxide, while reduction with sodium borohydride produces the bipyridyl anion.
Wissenschaftliche Forschungsanwendungen
6,6’-Dimethyl-4,4’-diphenyl-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes, which are studied for their catalytic properties and electronic characteristics.
Biology: The compound’s metal complexes are investigated for their potential as enzyme inhibitors and therapeutic agents.
Medicine: Research explores its use in drug delivery systems and as a component in diagnostic imaging agents.
Industry: It is utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Wirkmechanismus
The mechanism by which 6,6’-Dimethyl-4,4’-diphenyl-2,2’-bipyridine exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, influencing its reactivity and interactions with other molecules. The compound can also participate in electron transfer processes, making it valuable in redox chemistry and catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-Dimethyl-2,2’-bipyridine
- 6,6’-Dimethyl-2,2’-bipyridine
- 4,4’-Diphenyl-2,2’-bipyridine
Uniqueness
6,6’-Dimethyl-4,4’-diphenyl-2,2’-bipyridine is unique due to the presence of both methyl and phenyl substituents, which can influence its steric and electronic properties. This combination of substituents can enhance its ability to form stable complexes with metal ions and modify the reactivity of these complexes in catalytic applications.
Eigenschaften
CAS-Nummer |
130536-68-4 |
|---|---|
Molekularformel |
C24H20N2 |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
2-methyl-6-(6-methyl-4-phenylpyridin-2-yl)-4-phenylpyridine |
InChI |
InChI=1S/C24H20N2/c1-17-13-21(19-9-5-3-6-10-19)15-23(25-17)24-16-22(14-18(2)26-24)20-11-7-4-8-12-20/h3-16H,1-2H3 |
InChI-Schlüssel |
GYXDTIPNJPUSJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=N1)C2=NC(=CC(=C2)C3=CC=CC=C3)C)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



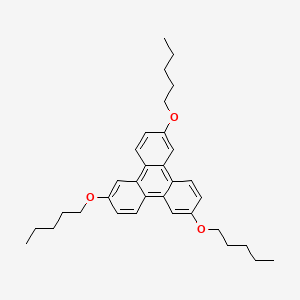
![Methyl 2-[(benzyloxy)methyl]prop-2-enoate](/img/structure/B14274488.png)
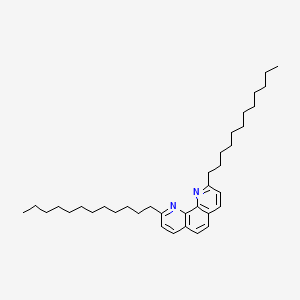
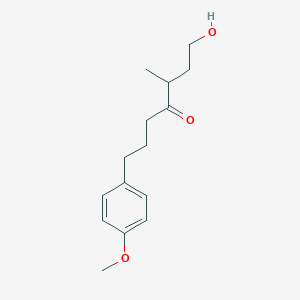
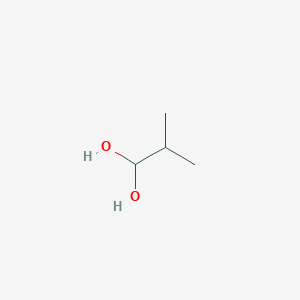

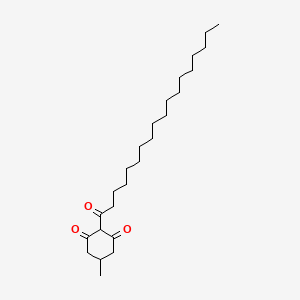
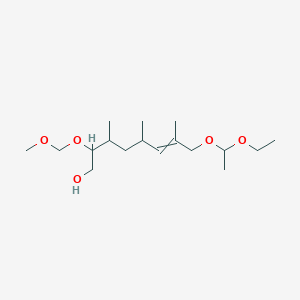
![3-Fluoro-4-propylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14274524.png)
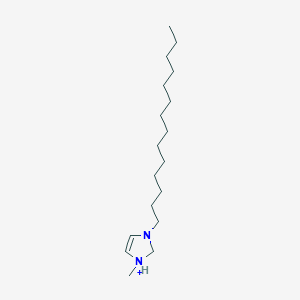
![([1,1'-Biphenyl]-4,4'-diyl)bis[di(propan-2-yl)phosphane]](/img/structure/B14274540.png)
![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-L-2-aminobutanoyl-, ethyl ester (9CI)](/img/structure/B14274544.png)
